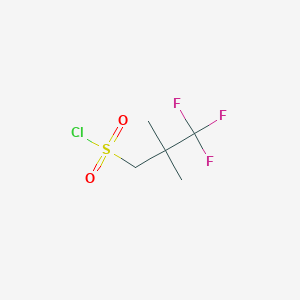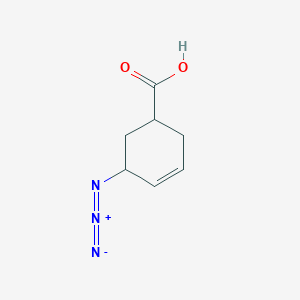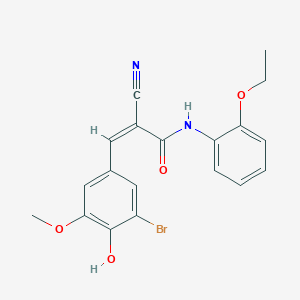
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C5H8ClF3O2S and its molecular weight is 224.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis in Sulfonylation Reactions
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride shows potential in sulfonylation reactions, particularly in aromatic electrophilic substitutions. The sulfonyl group is significant in synthetic organic chemistry due to its wide range of industrial applications. Bismuth(III) trifluoromethanesulfonate, for instance, has been demonstrated as an efficient catalyst for the sulfonylation of arenes, highlighting the reagent's role in facilitating such reactions (Répichet et al., 1999).
Trifluoromethylation and Derivative Reactions
This chemical is used in trifluoromethylation and other derivative reactions such as trifluoromethylsulfenylation and trifluoromethylsulfinylation. These processes are crucial in introducing various functional groups like SCF3 and S(O)CF3, demonstrating the compound's versatility in organic synthesis (Guyon et al., 2017).
Development of High-Performance Polymers
This compound has been utilized in the synthesis of new fluorinated, high-temperature polymers. These polymers exhibit significant properties such as high thermal stability and low dielectric constants, making them suitable for advanced material applications (Boston et al., 1997).
Molecular and Vibrational Analysis
In scientific research, this compound has been subject to experimental and quantum chemical studies to understand its molecular structure and vibrational behavior. Such studies are pivotal in comprehending the fundamental properties of the molecule and its potential applications (Galván et al., 2017).
Liquid Crystalline Studies
This compound plays a role in the study of liquid crystalline salts, where it forms part of the anions in long-chain imidazolium salts. These studies are important for understanding the thermotropic phase behavior and potential applications in material science (Bradley et al., 2002).
Photoaffinity Labeling
This compound is relevant in photoaffinity labeling, offering a novel approach for enzyme labeling and investigation. Its derivatives exhibit unique properties, such as acid stability and reduced rearrangement during photolysis, which are advantageous for biochemical research (Chowdhry et al., 1976).
Synthesis of Novel Soluble Fluorinated Polyamides
The compound is instrumental in the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, leading to the development of fluorinated polyamides. These polymers are notable for their solubility, thermal stability, and electrical properties (Liu et al., 2013).
Identification of Functional Groups
In analytical chemistry, this compound aids in the identification of functional groups, particularly through fluorine-19 nuclear magnetic resonance spectrometry. This is crucial for determining organic structure and functionality (Shue & Yen, 1982).
Safety and Hazards
The safety data sheet for a similar compound, 3,3,3-Trifluoro-1-propanesulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3O2S/c1-4(2,5(7,8)9)3-12(6,10)11/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWRUWNHWUBKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783625-32-0 |
Source


|
| Record name | 3,3,3-trifluoro-2,2-dimethylpropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide](/img/structure/B3012959.png)


![3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B3012964.png)
![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)

![1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012973.png)
![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)

![tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3012976.png)
![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)
